molecular formula C9H4F6O2 B6157923 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1965192-80-6

2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B6157923
CAS No.: 1965192-80-6
M. Wt: 258.1
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a series of reactions including halogen exchange, nucleophilic substitution, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) is common in these processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-(trifluoromethyl)phenylacetic acid
  • 2,2-difluoro-2-(trifluoromethoxy)acetic acid
  • 4-(trifluoromethyl)phenylacetic acid

Uniqueness

2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and compounds .

Properties

CAS No.

1965192-80-6

Molecular Formula

C9H4F6O2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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